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Compound of Interest

Compound Name: Apoatropine

Cat. No.: B194451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Apoatropine, a tropane alkaloid and a close structural analog of atropine, is a compound of

significant interest in pharmacological and chemical research. It is found naturally in plants of

the Solanaceae family and can also be synthesized through the dehydration of atropine.[1][2]

As an anticholinergic agent, it acts as a competitive antagonist of muscarinic acetylcholine

receptors.[3][4] This technical guide provides an in-depth overview of the core physical and

chemical properties of apoatropine, complete with experimental protocols and visual diagrams

to facilitate a comprehensive understanding for research and development applications.

Chemical Identity
IUPAC Name: (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate[5]

CAS Number: 500-55-0[5]

Synonyms: Atropamine, Apohyoscyamine, Atropyltropeine[5]

Physicochemical Properties
The physical and chemical properties of apoatropine are summarized in the tables below.

These properties are crucial for its handling, formulation, and analysis.
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Table 1: General and Physical Properties
Property Value Source(s)

Molecular Formula C₁₇H₂₁NO₂ [6]

Molecular Weight 271.36 g/mol [1]

Appearance
White or off-white crystalline

solid
[1]

Melting Point 62 °C (free base) [6]

>236 °C (HCl salt,

decomposes)
[1]

Boiling Point ~389.1 - 414.44 °C (estimate) [2]

pKa 10.01 (Predicted) [2]

Table 2: Solubility Profile
Solvent Solubility Source(s)

Water Almost insoluble [6]

Hot Water Soluble (as Hydrochloride salt) [6]

Alcohol Freely soluble [6]

Ether Freely soluble [6]

Chloroform Freely soluble [6]

Benzene Freely soluble [6]

Carbon Disulfide Freely soluble [6]

Petroleum Ether Slightly soluble [6]

Isoamyl Alcohol Slightly soluble [6]

Spectroscopic Data
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Spectroscopic analysis is fundamental to the structural elucidation and identification of

apoatropine. While detailed spectral data is proprietary to specific research, the following

techniques are standard for its characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to

determine the carbon-hydrogen framework of the molecule.[7][8]

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups

present in apoatropine, such as the ester carbonyl group and the carbon-carbon double

bond.[2]

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight

and fragmentation pattern of apoatropine, aiding in its identification.[5][9]

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions

within the molecule and is often used for quantification.[6][10]

Experimental Protocols
The following are generalized experimental protocols for determining the key physical

properties of alkaloids like apoatropine.

Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid apoatropine transitions to

a liquid.

Methodology:

Ensure the apoatropine sample is completely dry and finely powdered.[11]

Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a

height of about 1-2 mm.[12]

Place the capillary tube in a melting point apparatus.[13]

Heat the apparatus at a steady and slow rate, approximately 1-2 °C per minute, especially

when approaching the expected melting point.[13][14]
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Record the temperature at which the first drop of liquid appears and the temperature at

which the entire sample becomes liquid. This range is the melting point.[13]

For unknown samples, a preliminary rapid heating can be done to get an approximate

melting point, followed by a slower, more accurate measurement.[14]

Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of apoatropine in various solvents.

Methodology:

Add an excess amount of solid apoatropine to a known volume of the desired solvent in a

sealed flask.[15]

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to

ensure equilibrium is reached.[15]

Separate the undissolved solid from the solution by filtration or centrifugation.[15]

Analyze the concentration of apoatropine in the clear supernatant using a suitable analytical

method, such as HPLC or UV-Vis spectroscopy.[15]

The solubility is then expressed as mass per unit volume (e.g., mg/mL) or molarity.[15]

pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of apoatropine.

Methodology:

Prepare a standard solution of apoatropine of known concentration in a suitable solvent

(e.g., water or a water-alcohol mixture).

Calibrate a pH meter using standard buffer solutions.[16]

Immerse the pH electrode into the apoatropine solution.
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base

(e.g., NaOH), depending on the initial pH of the sample solution.[16]

Record the pH of the solution after each incremental addition of the titrant.

Plot the pH versus the volume of titrant added. The pKa can be determined from the

midpoint of the titration curve's buffer region or the point of inflection.[17]

Chemical Relationships and Signaling Pathways
Formation from Atropine
Apoatropine is a dehydration product of atropine. This chemical transformation involves the

elimination of a water molecule from the tropic acid moiety of atropine.[2]

Atropine Apoatropine- H₂O (Dehydration) H₂O

Click to download full resolution via product page

Caption: Dehydration of Atropine to form Apoatropine.

Mechanism of Action: Muscarinic Receptor Antagonism
Apoatropine functions as a competitive antagonist at muscarinic acetylcholine receptors

(mAChRs). It binds to these receptors without activating them, thereby blocking the binding of

the endogenous neurotransmitter, acetylcholine (ACh). This inhibition of cholinergic signaling

leads to its anticholinergic effects.[3]
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Normal Cholinergic Signaling Antagonism by Apoatropine
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Caption: Apoatropine's antagonism of muscarinic acetylcholine receptors.

Conclusion
This technical guide has detailed the essential physical and chemical properties of

apoatropine, providing a foundational resource for researchers and professionals in drug

development. The summarized data in tabular form, along with generalized experimental

protocols and visual representations of its chemical formation and mechanism of action, offer a

comprehensive starting point for further investigation and application of this pharmacologically

active tropane alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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